molecular formula C14H10HgO4S2 B14672944 Mercaptide V CAS No. 49792-49-6

Mercaptide V

Cat. No.: B14672944
CAS No.: 49792-49-6
M. Wt: 507.0 g/mol
InChI Key: CCAWZHWSULWNGX-UHFFFAOYSA-L
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Description

Mercaptide V is a compound that belongs to the class of mercaptides, which are sulfur-containing compounds. Mercaptides are formed by the reaction of thiols (mercaptans) with metals, resulting in metal thiolates. These compounds are known for their ability to form stable complexes with heavy metals, making them useful in various applications, including environmental remediation and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mercaptide V can be synthesized through the reaction of a thiol with a metal salt. The general reaction involves the nucleophilic attack of the thiol group (-SH) on the metal cation, resulting in the formation of the mercaptide. For example, the reaction of a thiol with a lead salt can produce lead mercaptide .

Industrial Production Methods

In industrial settings, the production of mercaptides often involves the use of large-scale reactors where thiols are reacted with metal salts under controlled conditions. The reaction parameters, such as temperature, pH, and concentration of reactants, are optimized to ensure high yield and purity of the mercaptide product .

Chemical Reactions Analysis

Types of Reactions

Mercaptide V undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mercaptide V has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Mercaptide V involves the formation of stable complexes with metal ions. The thiol group in this compound coordinates with the metal ion, forming a strong bond that stabilizes the metal in the complex. This interaction can inhibit the activity of metal-dependent enzymes or facilitate the removal of heavy metals from solutions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its ability to form highly stable complexes with a wide range of metal ions. This property makes it particularly useful in applications requiring the selective binding and removal of heavy metals. Additionally, its versatility in undergoing various chemical reactions enhances its utility in both research and industrial settings .

Properties

CAS No.

49792-49-6

Molecular Formula

C14H10HgO4S2

Molecular Weight

507.0 g/mol

IUPAC Name

2-carboxybenzenethiolate;mercury(2+)

InChI

InChI=1S/2C7H6O2S.Hg/c2*8-7(9)5-3-1-2-4-6(5)10;/h2*1-4,10H,(H,8,9);/q;;+2/p-2

InChI Key

CCAWZHWSULWNGX-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)[S-].C1=CC=C(C(=C1)C(=O)O)[S-].[Hg+2]

Origin of Product

United States

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